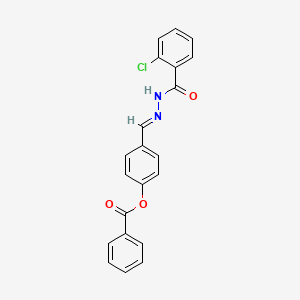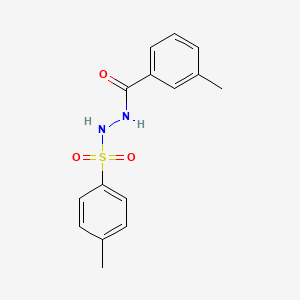![molecular formula C22H14ClFO2S B11689504 (2Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11689504.png)
(2Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-{4-[(2-cloro-6-fluorobencil)oxi]bencilideno}-1-benzotiofeno-3(2H)-ona es un complejo compuesto orgánico que pertenece a la clase de los benzotiofenos. Este compuesto se caracteriza por su estructura única, que incluye un grupo bencilideno unido a un núcleo de benzotiofeno, con sustituyentes adicionales como grupos cloro y flúor.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2Z)-2-{4-[(2-cloro-6-fluorobencil)oxi]bencilideno}-1-benzotiofeno-3(2H)-ona típicamente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del Núcleo de Benzotiofeno: El núcleo de benzotiofeno se puede sintetizar a través de una reacción de ciclización que involucra un derivado de tiofeno y un electrófilo adecuado.
Introducción del Grupo Bencilideno: El grupo bencilideno se introduce mediante una reacción de condensación entre el núcleo de benzotiofeno y un derivado de benzaldehído.
Reacciones de Sustitución: Los sustituyentes cloro y flúor se introducen a través de reacciones de sustitución nucleofílica utilizando agentes halogenantes apropiados.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores, temperaturas controladas y disolventes específicos para facilitar las reacciones. El proceso también puede involucrar pasos de purificación como la recristalización o la cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2Z)-2-{4-[(2-cloro-6-fluorobencil)oxi]bencilideno}-1-benzotiofeno-3(2H)-ona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que resulta en formas reducidas del compuesto.
Sustitución: Los grupos cloro y flúor se pueden sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales Productos Formados
Oxidación: Derivados de benzotiofeno oxidados.
Reducción: Derivados de benzotiofeno reducidos.
Sustitución: Derivados de benzotiofeno sustituidos con nuevos grupos funcionales.
Aplicaciones Científicas De Investigación
(2Z)-2-{4-[(2-cloro-6-fluorobencil)oxi]bencilideno}-1-benzotiofeno-3(2H)-ona tiene varias aplicaciones de investigación científica, incluyendo:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado como un posible candidato a fármaco debido a su estructura química única y actividad biológica.
Industria: Utilizado en el desarrollo de materiales avanzados y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (2Z)-2-{4-[(2-cloro-6-fluorobencil)oxi]bencilideno}-1-benzotiofeno-3(2H)-ona involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, lo que lleva a la modulación de vías bioquímicas. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, lo que exhibe propiedades anticancerígenas. Los objetivos moleculares y las vías exactas pueden variar dependiendo de la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
Compuestos Similares
- Metil (2Z)-2-(1-etil-2-oxo-1,2-dihidro-3H-indol-3-ilideno)-5-[4-(2-furoiloxi)fenil]-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato .
- Compuestos fenólicos con tamaño similar .
Unicidad
(2Z)-2-{4-[(2-cloro-6-fluorobencil)oxi]bencilideno}-1-benzotiofeno-3(2H)-ona es único debido a la presencia de ambos sustituyentes cloro y flúor, que pueden influir significativamente en su reactividad química y actividad biológica. La combinación de estos sustituyentes con el núcleo de benzotiofeno y el grupo bencilideno lo hace diferente de otros compuestos similares.
Este artículo detallado proporciona una descripción general completa de (2Z)-2-{4-[(2-cloro-6-fluorobencil)oxi]bencilideno}-1-benzotiofeno-3(2H)-ona, que cubre su síntesis, reacciones químicas, aplicaciones, mecanismo de acción y comparación con compuestos similares.
Propiedades
Fórmula molecular |
C22H14ClFO2S |
|---|---|
Peso molecular |
396.9 g/mol |
Nombre IUPAC |
(2Z)-2-[[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C22H14ClFO2S/c23-18-5-3-6-19(24)17(18)13-26-15-10-8-14(9-11-15)12-21-22(25)16-4-1-2-7-20(16)27-21/h1-12H,13H2/b21-12- |
Clave InChI |
FSLSXEVIHKAOKE-MTJSOVHGSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F)/S2 |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11689427.png)

![4-{[(2-Bromo-4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B11689431.png)
![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11689432.png)

![3-{(Z)-[2-(2-chloro-5-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B11689458.png)
![(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11689472.png)
![ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11689473.png)

![2-fluoro-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11689478.png)
![4-Methylbenzyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11689481.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11689485.png)
![N-(3-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11689488.png)

